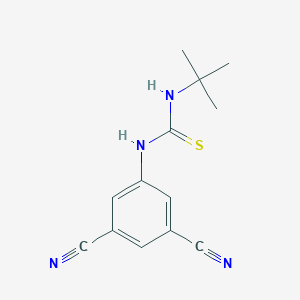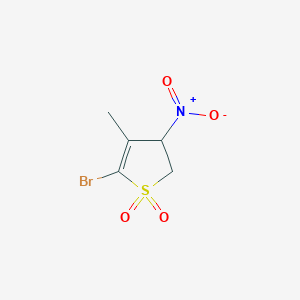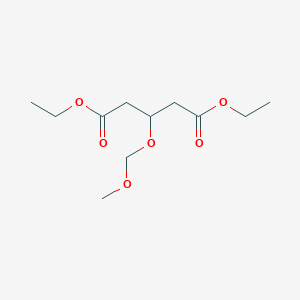![molecular formula C10H16O B14259214 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol CAS No. 403650-98-6](/img/structure/B14259214.png)
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol is a bicyclic monoterpenoid compound with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane skeleton with three methyl groups and a hydroxyl group. It is commonly found in essential oils and has various applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of geranyl acetate, which undergoes intramolecular cyclization to form the bicyclic structure. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the distillation of essential oils from plants that naturally contain this compound. Steam distillation is a common technique used to extract the essential oils, followed by purification processes such as fractional distillation to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and taste.
Mécanisme D'action
The mechanism of action of 2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may act as a partial modulator of GABAA receptors, enhancing GABAergic synaptic transmission and promoting relaxation and sedation.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: A similar bicyclic monoterpenoid with a slightly different structure.
β-Pinene: Another isomer of pinene with similar properties.
Camphene: A bicyclic monoterpene with a similar skeleton but different functional groups.
Uniqueness
2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
403650-98-6 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
2,7,7-trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h6-7,11H,4-5H2,1-3H3 |
Clé InChI |
HAFVOINCFBIHOU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1=C2)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)

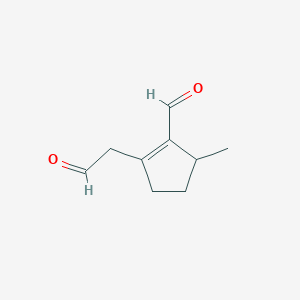
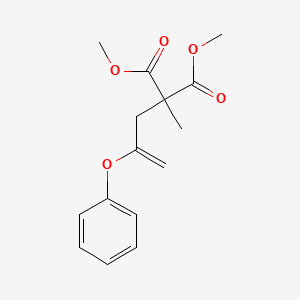
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
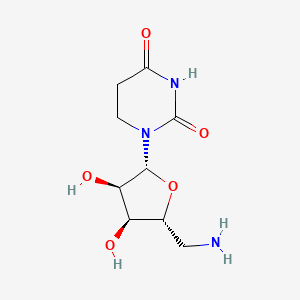
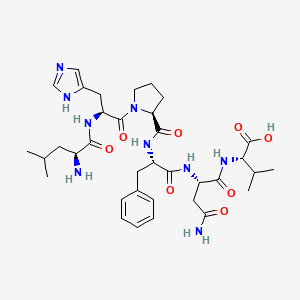
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)

![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
